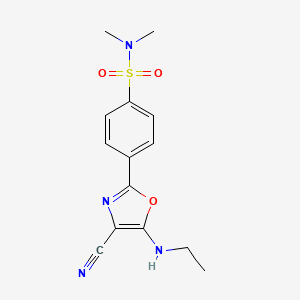

4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

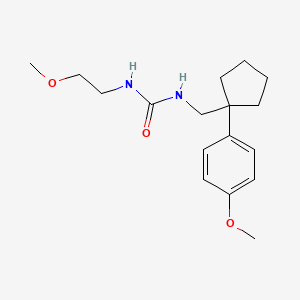

The compound “4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a chemical substance with the CAS number 941240-14-8 . It is used in scientific research and has a variety of applications, ranging from drug development to catalysis.

Synthesis Analysis

The synthesis of new 5-amino-4-cyanoxazoles, such as the compound , relies on a two-step sequence. This includes the heterocyclization of 2-amido-3,3-dichloroacrylonitriles with aliphatic secondary amines (dimethylamine, morpholine), primary aliphatic amines with active functional groups (2-aminoethanol and glycine ethyl ester), and aniline .Molecular Structure Analysis

The molecular structure of this compound includes a carboxylate group at the C-2 position of 5-amino-4-cyanoxazoles, connected to the heterocycle directly or through an aliphatic linker . This carboxylic group is an attractive motif that can be found in a variety of drug-relevant compounds .Chemical Reactions Analysis

The compound has wide synthetic applicability. Efficient transformations of selected trisubstituted compounds were used to demonstrate their rich synthetic potential. For example, they can serve as precursors to 2-(4-cyano-5-(dimethylamino)oxazol-2-yl)acetamides, oxazole-containing macrocyclic structures, 2-(oxazol-2-yl)acetamides, amino pyrazoles, 3-(4-cyano-5-aminoxazol-2-yl)coumarins, and oxazole amino acids .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

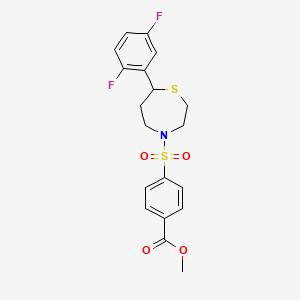

Cyclooxygenase-2 Inhibitors

A study by Hashimoto et al. (2002) focused on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, highlighting the introduction of a fluorine atom to increase COX-1/COX-2 selectivity, leading to the identification of a potent COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibitors

Research by Sapegin et al. (2018) described the synthesis of [1,4]oxazepine-based primary sulfonamides, showcasing their strong inhibition of human carbonic anhydrases, crucial for therapeutic applications in conditions like glaucoma, epilepsy, and diuretic issues (Sapegin et al., 2018).

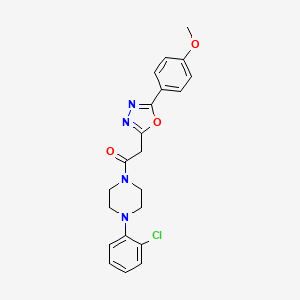

Anticancer Activity

A study on 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives by Pingaew et al. (2013) revealed significant cytotoxic activity against cancer cell lines, providing insights into the development of novel anticancer agents (Pingaew et al., 2013).

Molecular Docking and Synthesis

Enaminones Synthesis

Hassan (2014) explored the synthesis and molecular docking studies of novel heterocyclic compounds containing the sulfonamide moiety, aiming at Cyclooxygenase (COX-2) inhibition. This research emphasizes the potential of sulfonamide derivatives in designing new pharmacophores (Hassan, 2014).

Novel Schiff Bases

Enzyme Inhibition

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, assessing their enzyme inhibition activities. These compounds were found to inhibit cholesterol esterase, tyrosinase, and α-amylase activities, suggesting potential therapeutic applications (Alyar et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-4-16-14-12(9-15)17-13(21-14)10-5-7-11(8-6-10)22(19,20)18(2)3/h5-8,16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSQSZYPFAWHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)